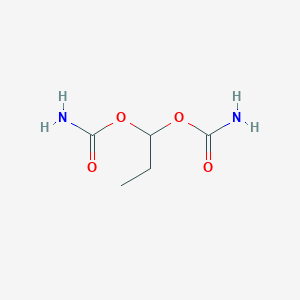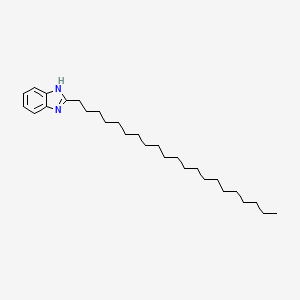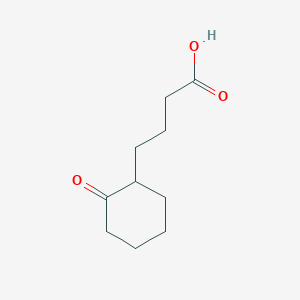
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate is an organic compound with a complex structure It is characterized by the presence of an octyloxy group, a ketone group, and a hydroxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid with an appropriate alcohol, followed by the introduction of the octyloxy group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced techniques such as reactive distillation and membrane reactors can further optimize the production process. These methods allow for the separation and purification of the desired product in a more environmentally friendly and cost-effective manner .
Análisis De Reacciones Químicas
Types of Reactions
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-oxopropanoic acid, while reduction of the ketone group can produce 1-(Octyloxy)-1-hydroxypropan-2-yl 2-hydroxypropanoate .
Aplicaciones Científicas De Investigación
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-hydroxypropanoate: Similar structure but with an ethyl group instead of an octyloxy group.
Methyl 2-hydroxypropanoate: Contains a methyl group instead of an octyloxy group.
Isopropyl 2-hydroxypropanoate: Features an isopropyl group in place of the octyloxy group.
Uniqueness
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to its analogs, potentially enhancing its interaction with lipid membranes and hydrophobic molecular targets .
Propiedades
Número CAS |
5394-45-6 |
|---|---|
Fórmula molecular |
C14H26O5 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
(1-octoxy-1-oxopropan-2-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C14H26O5/c1-4-5-6-7-8-9-10-18-14(17)12(3)19-13(16)11(2)15/h11-12,15H,4-10H2,1-3H3 |
Clave InChI |
SIXCXGVWPHALCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C(C)OC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)

![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)


![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)




